![molecular formula C12H14FNO B2791780 1-(2-Fluorophenyl)-2-[methyl(prop-2-ynyl)amino]ethanol CAS No. 1825629-76-2](/img/structure/B2791780.png)
1-(2-Fluorophenyl)-2-[methyl(prop-2-ynyl)amino]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Fluorophenyl)-2-[methyl(prop-2-ynyl)amino]ethanol (FMAE) is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. FMAE is a derivative of phenylethanolamine and is structurally similar to other well-known compounds such as ephedrine and amphetamine.
Mécanisme D'action
1-(2-Fluorophenyl)-2-[methyl(prop-2-ynyl)amino]ethanol acts as a potent inhibitor of the dopamine transporter, leading to an increase in extracellular dopamine levels. This increase in dopamine levels is thought to be responsible for the stimulant effects of 1-(2-Fluorophenyl)-2-[methyl(prop-2-ynyl)amino]ethanol. Additionally, 1-(2-Fluorophenyl)-2-[methyl(prop-2-ynyl)amino]ethanol has been shown to have some affinity for other monoamine transporters such as the norepinephrine transporter and the serotonin transporter, although its potency at these sites is much lower than at the dopamine transporter.
Biochemical and Physiological Effects:
The primary biochemical effect of 1-(2-Fluorophenyl)-2-[methyl(prop-2-ynyl)amino]ethanol is the inhibition of the dopamine transporter, leading to an increase in extracellular dopamine levels. This increase in dopamine levels is thought to be responsible for the stimulant effects of 1-(2-Fluorophenyl)-2-[methyl(prop-2-ynyl)amino]ethanol, which include increased locomotor activity, wakefulness, and alertness. Additionally, 1-(2-Fluorophenyl)-2-[methyl(prop-2-ynyl)amino]ethanol has been shown to increase the release of norepinephrine and serotonin, although to a much lesser extent than dopamine.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of 1-(2-Fluorophenyl)-2-[methyl(prop-2-ynyl)amino]ethanol is its potency as a dopamine transporter inhibitor. This property has made it a useful tool in the study of dopamine-related disorders such as Parkinson's disease and ADHD. Additionally, 1-(2-Fluorophenyl)-2-[methyl(prop-2-ynyl)amino]ethanol is relatively easy to synthesize and has a high yield. However, one limitation of 1-(2-Fluorophenyl)-2-[methyl(prop-2-ynyl)amino]ethanol is its potential for abuse. Like other dopamine transporter inhibitors, 1-(2-Fluorophenyl)-2-[methyl(prop-2-ynyl)amino]ethanol has the potential to be addictive and should be used with caution.
Orientations Futures
There are several potential future directions for the study of 1-(2-Fluorophenyl)-2-[methyl(prop-2-ynyl)amino]ethanol. One area of interest is the development of 1-(2-Fluorophenyl)-2-[methyl(prop-2-ynyl)amino]ethanol analogs with improved potency and selectivity for the dopamine transporter. Additionally, 1-(2-Fluorophenyl)-2-[methyl(prop-2-ynyl)amino]ethanol could be used in the development of new treatments for dopamine-related disorders such as Parkinson's disease and ADHD. Finally, 1-(2-Fluorophenyl)-2-[methyl(prop-2-ynyl)amino]ethanol could be used in the study of the biochemical and physiological effects of dopamine and other monoamines in the brain.
Méthodes De Synthèse
The synthesis of 1-(2-Fluorophenyl)-2-[methyl(prop-2-ynyl)amino]ethanol involves the reaction of 2-fluoroacetophenone with propargylamine followed by reduction with sodium borohydride. The resulting product is then treated with methyl iodide to yield 1-(2-Fluorophenyl)-2-[methyl(prop-2-ynyl)amino]ethanol. The overall yield of this process is approximately 40%.
Applications De Recherche Scientifique
1-(2-Fluorophenyl)-2-[methyl(prop-2-ynyl)amino]ethanol has been studied for its potential use as a research tool in various fields such as neuroscience, pharmacology, and biochemistry. One of the primary uses of 1-(2-Fluorophenyl)-2-[methyl(prop-2-ynyl)amino]ethanol is in the study of monoamine transporters, particularly the dopamine transporter. 1-(2-Fluorophenyl)-2-[methyl(prop-2-ynyl)amino]ethanol has been shown to inhibit the reuptake of dopamine, leading to an increase in extracellular dopamine levels. This property of 1-(2-Fluorophenyl)-2-[methyl(prop-2-ynyl)amino]ethanol has made it a useful tool in the study of dopamine-related disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD).
Propriétés
IUPAC Name |
1-(2-fluorophenyl)-2-[methyl(prop-2-ynyl)amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO/c1-3-8-14(2)9-12(15)10-6-4-5-7-11(10)13/h1,4-7,12,15H,8-9H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARDYHHZBORWSPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#C)CC(C1=CC=CC=C1F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorophenyl)-2-[methyl(prop-2-ynyl)amino]ethanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-methylpropyl)oxamide](/img/structure/B2791701.png)
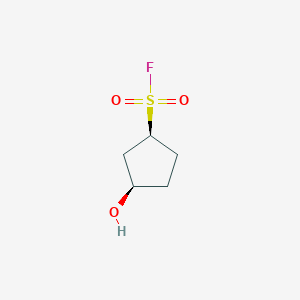
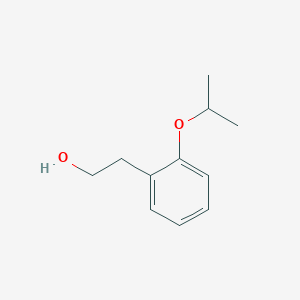
![3-{[1-(2-Cyclopentylacetyl)piperidin-4-yl]methyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one](/img/structure/B2791705.png)

![Benzo[d][1,3]dioxol-5-yl(4-(quinoxalin-2-yloxy)piperidin-1-yl)methanone](/img/structure/B2791709.png)
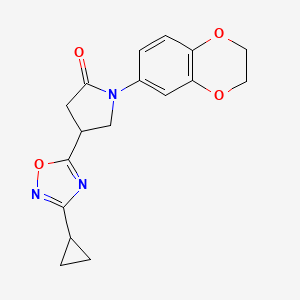
![1-(3-Ethylphenyl)-4-[(4-fluorophenyl)methyl]pyrazine-2,3-dione](/img/structure/B2791711.png)
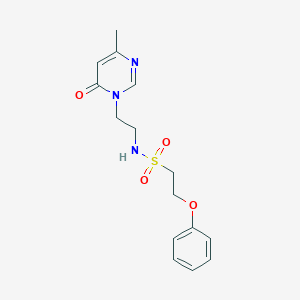
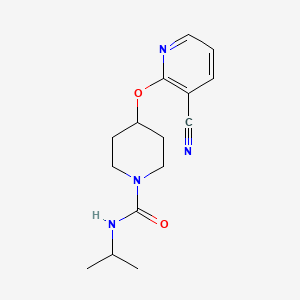
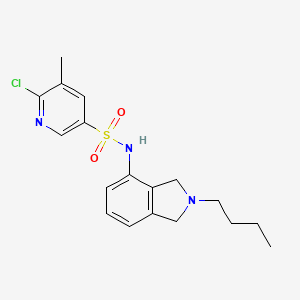

![4-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-phenyl-1,2-thiazole-5-carboxylic acid](/img/structure/B2791719.png)